molecular formula C16H22Si2 B074222 1,2-Diphenyltetramethyldisilane CAS No. 1145-98-8

1,2-Diphenyltetramethyldisilane

Cat. No.: B074222
CAS No.: 1145-98-8
M. Wt: 270.52 g/mol
InChI Key: IIOOIYHUTINYQO-UHFFFAOYSA-N
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Description

1,2-Diphenyltetramethyldisilane: is an organosilicon compound with the molecular formula C16H22Si2 and a molecular weight of 270.5169 g/mol . It is characterized by the presence of two phenyl groups and four methyl groups attached to a disilane backbone. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Scientific Research Applications

1,2-Diphenyltetramethyldisilane has a wide range of applications in scientific research, including:

Safety and Hazards

1,2-Diphenyltetramethyldisilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers A study on the thermal decomposition of 1,1,2,2-tetramethyldisilane, which is similar to this compound, was performed by flash pyrolysis in a SiC microreactor in the temperature range from 295 to 1340 K . Another paper discusses the polar effects on the cleavage reaction of silicon-silicon bonds of 1,2-diaryltetramethyldisilane with 1,2-dibromoethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diphenyltetramethyldisilane can be synthesized through the catalytic dehydrogenation and condensation of dimethylphenylsilane in the presence of platinum complexes . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the disilane bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenyltetramethyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silyl anions.

    Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Silanols and siloxanes.

    Reduction Products: Silyl anions.

    Substitution Products: Various substituted silanes depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,2-Diphenyltetramethyldisilane involves its interaction with various molecular targets and pathways. The compound’s silicon-silicon bond and phenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and the chemical environment .

Comparison with Similar Compounds

  • 1,1,2,2-Tetramethyl-1,2-diphenyldisilane
  • Dimethylphenylsilane
  • Tetramethyldisilane-1,2-diyldibenzene

Comparison: 1,2-Diphenyltetramethyldisilane is unique due to its specific arrangement of phenyl and methyl groups around the disilane backbone. This configuration imparts distinct chemical properties, such as higher stability and reactivity, compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

[dimethyl(phenyl)silyl]-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Si2/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOIYHUTINYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150752
Record name 1,2-Diphenyltetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-98-8
Record name 1,2-Diphenyltetramethyldisilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenyltetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-Tetramethyl-1,2-diphenyldisilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions 1,2-diphenyltetramethyldisilane undergoes?

A1: this compound, also known as 1,1,2,2-tetramethyl-1,2-diphenyldisilane, readily undergoes reactions that cleave the central Si–Si bond. For instance, it reacts with lithium to form phenyldimethylsilyllithium. [] This reagent is useful in organic synthesis, for example, it can displace the silyl group from tert-butyldimethylsilyl enol ethers. [] Additionally, this compound reacts with N-bromosuccinimide to yield phenyldimethylbromosilane and a small amount of bromobenzene. [] Studies have also shown it undergoes bimolecular homolytic substitution with 1,2-dibromoethane in the presence of a radical initiator. [] This reaction is influenced by the electronic nature of substituents on the aromatic rings, with electron-donating groups increasing the reaction rate. []

Q2: How does the structure of this compound influence its reactivity with 1,2-dibromoethane?

A2: Research has shown that the reactivity of this compound with 1,2-dibromoethane in a radical substitution reaction is sensitive to the electronic nature of substituents on the phenyl rings. [] Specifically, electron-donating groups on the phenyl rings increase the rate of reaction, while electron-withdrawing groups would be expected to decrease the reaction rate. This suggests that the Si–Si bond cleavage is favored by increased electron density in the bond. This structure-activity relationship highlights the importance of electronic factors in these types of silicon-based reactions.

Q3: What are the products formed upon gamma radiolysis of 2-phenylheptamethyltrisilane and how do they relate to this compound?

A3: Gamma radiolysis of 2-phenylheptamethyltrisilane, a model compound for polysilastyrene, produces several products, including Me6Si2, Me3SiSiMe2Ph, Me3SiH, Me3SiSiHMePh, and (Me3Si)2 SiMeC6H4SiMe3. [] These products result from reactions such as chain contraction with methylphenylsilylene extrusion, methyl migration with dimethylsilylene extrusion, Si–Si bond scission by hydrogen atoms, and substitution of a hydrogen atom on the phenyl group. Notably, similar reactions, excluding chain contraction, are also observed in this compound and pentamethylphenyldisilane when exposed to gamma radiation. [] This suggests that the phenyl substituent plays a crucial role in determining the degradation pathways of these organosilanes.

Q4: Can this compound be synthesized electrochemically?

A4: Yes, this compound can be synthesized through electrochemical oxidation of dimethylphenylsilane using a platinum-copper electrode system. [] This method yields this compound in moderate yields (48%). Interestingly, this electrochemical approach can also be applied to synthesize other organosilicon compounds. For example, the "paired" electrolysis of methyldiphenylsilane at the anode and chloromethyldiphenylsilane at the cathode produces 1,2-dimethyltetraphenyldisilane in 64% yield. [] These findings highlight the potential of electrochemistry as a synthetic tool for forming Si-Si bonds.

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